molecular formula C7H9NO B13686649 3-Methyl-2-oxocyclopentanecarbonitrile

3-Methyl-2-oxocyclopentanecarbonitrile

Cat. No.: B13686649
M. Wt: 123.15 g/mol
InChI Key: USHWHXMBAAREQV-UHFFFAOYSA-N
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Description

3-Methyl-2-oxocyclopentanecarbonitrile is an organic compound with the molecular formula C7H9NO. It is a derivative of cyclopentanone, featuring a nitrile group and a methyl group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxocyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclopentanone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxocyclopentanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

3-Methyl-2-oxocyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxocyclopentanecarbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Oxocyclopentanecarbonitrile: Similar structure but lacks the methyl group.

    2-Oxocyclopentanecarbonitrile: Similar structure but with the nitrile group in a different position.

Uniqueness

3-Methyl-2-oxocyclopentanecarbonitrile is unique due to the presence of both a nitrile group and a methyl group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-methyl-2-oxocyclopentane-1-carbonitrile

InChI

InChI=1S/C7H9NO/c1-5-2-3-6(4-8)7(5)9/h5-6H,2-3H2,1H3

InChI Key

USHWHXMBAAREQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1=O)C#N

Origin of Product

United States

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